molecular formula C18H19N3O B2426049 3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-29-6

3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2426049
M. Wt: 293.37
InChI Key: MPBQHYPNCVZYKG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names or synonyms, its molecular formula, and its structure.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its functional groups, bond lengths and angles, and conformation.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. This information is typically available in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This involves predicting or proposing future research directions, such as potential applications of the compound, based on its properties and reactivity.


properties

IUPAC Name

3-methyl-1-oxo-2-pentyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-4-5-8-13-12(2)14(11-19)17-20-15-9-6-7-10-16(15)21(17)18(13)22/h6-7,9-10,20H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBQHYPNCVZYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

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